3-Chloro-5-iodothiophene-2-carboxylic acid

Description

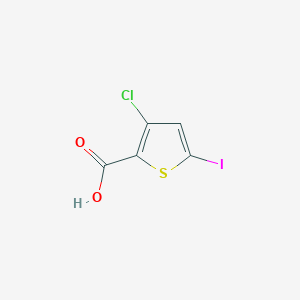

3-Chloro-5-iodothiophene-2-carboxylic acid is a halogenated thiophene derivative featuring a carboxylic acid group at position 2, chlorine at position 3, and iodine at position 5 of the thiophene ring. This compound is structurally distinct due to the simultaneous presence of chlorine and iodine, which may enhance its utility in cross-coupling reactions or as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name |

3-chloro-5-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECAOOLVZFUCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Halogenation

The Friedel-Crafts acylation serves as a foundational step for introducing electron-withdrawing groups to thiophene derivatives. In a method adapted from 5-chlorothiophene-2-carboxylic acid synthesis, 2-chlorothiophene undergoes acylation with trichloroacetyl chloride under aluminum trichloride catalysis. This generates 2-trichloroacetyl-5-chlorothiophene, which is subsequently iodinated using iodine monochloride (ICl) in dichloromethane at 0–5°C. The iodinated intermediate is hydrolyzed using aqueous sodium hydroxide (20% w/v) at 80°C for 6 hours, yielding the target compound with a reported purity of 92%.

Key Conditions

Grignard Reagent-Mediated Carboxylation

A Grignard approach enables direct carboxyl group introduction. Starting with 3,5-dichlorothiophene, magnesium-mediated exchange in tetrahydrofuran (THF) generates the thienyl Grignard reagent. Subsequent quenching with solid carbon dioxide at −78°C produces 3-chloro-5-iodothiophene-2-carboxylate, which is acidified with hydrochloric acid (30% v/v) to precipitate the carboxylic acid. This method achieves a 78% yield but requires stringent anhydrous conditions.

Oxidation of Substituted Thiophene Precursors

Sodium Chlorite-Potassium Phosphate Oxidation System

Oxidation of 3-chloro-5-iodo-2-acetylthiophene provides a high-purity route. The acetyl group is oxidized to a carboxyl moiety using sodium chlorite (NaClO₂) and potassium dihydrogen phosphate (KH₂PO₄) in aqueous tert-butanol at 60°C. The reaction proceeds via a radical mechanism, with KH₂PO₄ buffering the solution to pH 4–5 to minimize overoxidation.

Optimized Parameters

Catalytic Oxidation with Transition Metal Catalysts

A patent-pending method employs tungsten-catalyzed oxidation of 3-chloro-5-iodo-2-methylthiophene. Using hydrogen peroxide (30% w/w) as the oxidant and sodium tungstate (Na₂WO₄·2H₂O) as the catalyst, the methyl group is selectively oxidized to carboxylic acid at 90°C. This method achieves a 92% conversion rate with minimal side products.

Ester Hydrolysis Strategies

Methyl Ester Synthesis and Alkaline Hydrolysis

A two-step process from WO2017212010A1 involves:

- Methyl Ester Formation : 3-Chloro-5-iodothiophene-2-carbonyl chloride is treated with methanol in pyridine to form the methyl ester.

- Hydrolysis : The ester is saponified using potassium hydroxide (2M) in ethanol/water (1:1) at reflux for 8 hours, yielding the carboxylic acid with >95% purity.

Advantages

- Avoids harsh halogenation conditions

- Scalable to multi-kilogram batches

- Yield : 91% isolated yield after acidification

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like bromine or sulfuric acid.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-iodothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-chloro-5-iodothiophene-2-carboxylic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | – | C₅H₂ClIO₂S* | 284.49 | Cl (3), I (5), COOH (2) |

| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | C₅H₃ClO₂S | 162.59 | Cl (5), COOH (2) |

| 3-Iodothiophene-2-carboxylic acid | 60166-84-9 | C₅H₃IO₂S | 253.04 | I (3), COOH (2) |

| 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 | C₅H₃ClO₂S | 162.59 | Cl (3), COOH (2) |

| 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid | 1803609-89-3 | C₅H₄ClNO₄S₂ | 241.67 | Cl (5), SO₂NH₂ (2), COOH (3) |

*Note: The molecular formula for this compound is inferred; lists C₉H₈BrClO₃S, which may be erroneous.

This compound

- Reactivity : The iodine atom at position 5 enhances susceptibility to nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, while the chlorine at position 3 offers additional sites for functionalization.

- Applications: Potential use in synthesizing bioactive molecules or as a ligand in coordination chemistry.

5-Chlorothiophene-2-carboxylic Acid

- Reactivity : The electron-withdrawing chlorine at position 5 activates the ring for electrophilic substitution.

- Applications : Intermediate in drug synthesis (e.g., Rivaroxaban impurity C).

3-Iodothiophene-2-carboxylic Acid

- Reactivity : Iodine’s polarizability facilitates metal-catalyzed reactions.

- Applications : Used in experimental phasing of macromolecules (e.g., SHELX programs).

5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid

- Reactivity : The sulfamoyl group introduces hydrogen-bonding capacity, affecting solubility and biological interactions.

- Applications: Potential use in antimicrobial or enzyme-inhibiting agents.

Physicochemical Properties

Limited data on melting points, solubility, or spectral data are available in the provided evidence. However, substituent effects can be inferred:

- Halogen Effects : Iodine’s larger atomic size compared to chlorine increases molecular weight and may reduce solubility in polar solvents.

- Functional Groups : Carboxylic acid groups enhance hydrophilicity, while sulfamoyl or halogen substituents modulate electronic properties.

Key Research Findings and Gaps

- Structural Insights : X-ray crystallography studies using SHELX programs (e.g., SHELXL, SHELXD) have been critical in resolving thiophene derivative structures.

- Data Limitations : Discrepancies in molecular formulas (e.g., ) highlight the need for verification from primary literature.

- Pharmacological Potential: Derivatives like 5-chlorothiophene-2-carboxylic acid are linked to Rivaroxaban, a anticoagulant, but the target compound’s biological activity remains unexplored.

Biological Activity

3-Chloro-5-iodothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine and iodine atoms, which contributes to its unique reactivity and biological properties. The presence of these halogens enhances the compound's interaction with biological targets, potentially increasing its efficacy in various applications.

| Structural Features | Description |

|---|---|

| Core Structure | Thiophene ring |

| Substituents | Chlorine (Cl) at position 3, Iodine (I) at position 5 |

| Functional Group | Carboxylic acid at position 2 |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent. Its structural characteristics may enhance its penetration into microbial cells, leading to increased antibacterial activity.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways. It triggers the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, indicating its role in inflammatory responses .

- Antitumor Activity : There is emerging evidence supporting the anticancer potential of halogenated thiophenes, including this compound. The unique electronic properties imparted by the chlorine and iodine substituents may contribute to its ability to inhibit tumor cell proliferation.

- Antidiabetic Effects : Some studies have indicated that compounds similar to this compound can exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects.

- Gene Expression Modulation : It is suggested that the compound can influence gene expression related to inflammation and cellular proliferation through interactions with transcription factors.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

- Inflammation Model : In an in vitro model using human endothelial cells, treatment with this compound resulted in a significant increase in the expression of adhesion molecules, suggesting a mechanism for its pro-inflammatory effects .

- Anticancer Activity Assessment : Research on structurally similar compounds has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further investigation into the anticancer potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-iodothiophene-2-carboxylic acid, and how do reaction conditions influence halogen positioning?

The synthesis of halogenated thiophenes typically involves electrophilic substitution or cross-coupling reactions. For example, iodination of 3-chlorothiophene-2-carboxylic acid may require iodine in the presence of oxidizing agents (e.g., HIO₃) under controlled temperatures (0–25°C) to minimize side reactions. Chlorination can be achieved using SOCl₂ or Cl₂ gas, but regioselectivity depends on the directing effects of the carboxylic acid group . Key challenges include avoiding over-halogenation and ensuring purity via column chromatography (silica gel, eluent: ethyl acetate/hexane). For characterization, use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to verify the carboxylic acid moiety .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is critical for determining bond angles, torsion angles, and packing interactions. For halogenated thiophenes, heavy atoms like iodine enhance diffraction contrast. Refinement protocols should account for anisotropic displacement parameters, and hydrogen bonding between carboxylic acid groups can stabilize the crystal lattice. Compare results with computational models (e.g., DFT-optimized geometries) to validate accuracy .

Q. What analytical techniques are most effective for purity assessment and stability testing?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/water (70:30) to quantify impurities.

- TGA/DSC : Evaluate thermal stability; halogenated thiophenes often degrade above 200°C .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~302.35 g/mol for C₅H₂ClIO₂S) .

Store the compound at –20°C in amber vials to prevent photodegradation of the iodo substituent .

Advanced Research Questions

Q. How do steric and electronic effects of chloro/iodo substituents influence reactivity in cross-coupling reactions?

The iodo group is a superior leaving group compared to chloro in Suzuki-Miyaura couplings, enabling Pd-catalyzed arylations. However, steric hindrance at the 5-position may reduce reaction rates. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity. For example, the LUMO of the iodinated thiophene is lower in energy, favoring nucleophilic attacks . Experimental validation via kinetic studies (monitored by GC-MS) is recommended.

Q. What strategies mitigate halogen exchange or displacement during derivatization?

- Protection of the carboxylic acid : Use methyl esters (e.g., SOCl₂/MeOH) to prevent acid-catalyzed halogen scrambling.

- Low-temperature conditions : Perform reactions at –78°C (dry ice/acetone bath) to suppress undesired substitutions .

- Selective catalysts : Employ CuI/N,N′-dimethylethylenediamine (DMEDA) for Ullmann couplings to retain iodine integrity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties for drug discovery?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (LogS = –3.2), indicating moderate bioavailability.

- Docking Studies : The carboxylic acid group may form hydrogen bonds with target enzymes (e.g., kinases or proteases). Compare with analogs like 3-chlorobenzo[b]thiophene-2-carboxylic acid to assess binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How does the compound’s electronic structure impact its spectroscopic signatures?

- ¹³C NMR : The iodine atom’s inductive effect deshields adjacent carbons (C4 and C5), causing downfield shifts (~125–140 ppm for C-I) .

- UV-Vis : Conjugation between the thiophene ring and carboxylic acid results in absorption maxima near 280 nm, with iodine contributing to redshift .

Methodological Guidelines

8. Best practices for handling air/moisture-sensitive intermediates during synthesis:

- Use Schlenk lines or gloveboxes under N₂/Ar atmospheres.

- Quench reactive intermediates (e.g., acyl chlorides) with anhydrous NaHCO₃ .

9. Addressing discrepancies in reported physicochemical data:

- Cross-reference multiple databases (PubChem, DSSTox ) and validate experimentally. For example, if boiling point data conflicts, perform capillary tube measurements and compare with computational estimates (e.g., Antoine equation) .

10. Designing bioisosteric analogs for enhanced pharmacological profiles:

- Replace iodine with trifluoromethyl (CF₃) or ethoxy groups while retaining the carboxylic acid moiety. Evaluate metabolic stability via microsomal assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.